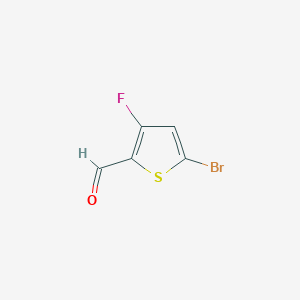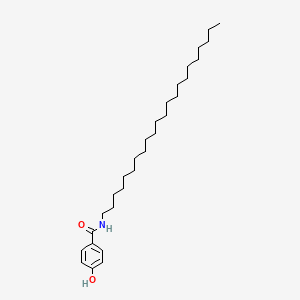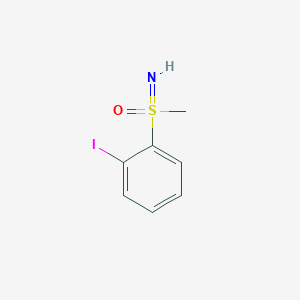![molecular formula C24H46N8 B13108696 1-[[4-(1,4,7,10-Tetrazacyclododec-1-ylmethyl)phenyl]methyl]-1,4,7,10-tetrazacyclododecane](/img/structure/B13108696.png)
1-[[4-(1,4,7,10-Tetrazacyclododec-1-ylmethyl)phenyl]methyl]-1,4,7,10-tetrazacyclododecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[[4-(1,4,7,10-Tetrazacyclododec-1-ylmethyl)phenyl]methyl]-1,4,7,10-tetrazacyclododecane is a complex organic compound that belongs to the class of macrocyclic compounds These compounds are characterized by their large ring structures, which often contain multiple nitrogen atoms
準備方法
The synthesis of 1-[[4-(1,4,7,10-Tetrazacyclododec-1-ylmethyl)phenyl]methyl]-1,4,7,10-tetrazacyclododecane involves several steps. One common synthetic route includes the reaction of 1,4,7,10-tetraazacyclododecane with a benzyl halide derivative under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to improve yield and efficiency.
化学反応の分析
1-[[4-(1,4,7,10-Tetrazacyclododec-1-ylmethyl)phenyl]methyl]-1,4,7,10-tetrazacyclododecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation typically occurs at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often target the benzyl group, reducing it to a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce methyl-substituted derivatives.
科学的研究の応用
1-[[4-(1,4,7,10-Tetrazacyclododec-1-ylmethyl)phenyl]methyl]-1,4,7,10-tetrazacyclododecane has several scientific research applications:
Chemistry: In chemistry, this compound is used as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable for studying metal-ligand interactions and catalysis.
Biology: In biological research, the compound is used to study enzyme inhibition and protein-ligand interactions. Its macrocyclic structure allows it to bind to specific biological targets, making it useful for drug discovery and development.
Medicine: In medicine, the compound has potential applications in diagnostic imaging and therapeutic treatments. Its ability to form complexes with metal ions can be exploited for imaging techniques such as magnetic resonance imaging (MRI) and positron emission tomography (PET).
Industry: In industrial applications, the compound can be used as a chelating agent for metal ion removal and recovery. .
作用機序
The mechanism of action of 1-[[4-(1,4,7,10-Tetrazacyclododec-1-ylmethyl)phenyl]methyl]-1,4,7,10-tetrazacyclododecane involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as coordination sites, allowing the compound to bind tightly to metal ions. This binding can affect the activity of metal-dependent enzymes and proteins, leading to various biological effects. The compound’s ability to chelate metal ions also makes it useful for imaging and therapeutic applications, where it can enhance the contrast of imaging agents or deliver therapeutic metal ions to specific targets .
類似化合物との比較
Similar compounds to 1-[[4-(1,4,7,10-Tetrazacyclododec-1-ylmethyl)phenyl]methyl]-1,4,7,10-tetrazacyclododecane include:
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): DOTA is a well-known macrocyclic compound used in diagnostic imaging and radiotherapy.
1,4,7,10-Tetraazacyclododecane (Cyclen): Cyclen is the parent compound of the macrocyclic family and is used as a building block for various derivatives.
1,4,7,10-Tetraazacyclododecane-1-acetic acid ethyl ester: This compound is another derivative of cyclen, used as a starting material for synthesizing more complex macrocyclic compounds.
The uniqueness of this compound lies in its specific structure, which combines the macrocyclic ring with a benzyl group
特性
分子式 |
C24H46N8 |
|---|---|
分子量 |
446.7 g/mol |
IUPAC名 |
1-[[4-(1,4,7,10-tetrazacyclododec-1-ylmethyl)phenyl]methyl]-1,4,7,10-tetrazacyclododecane |
InChI |
InChI=1S/C24H46N8/c1-2-24(22-32-19-15-29-11-7-26-8-12-30-16-20-32)4-3-23(1)21-31-17-13-27-9-5-25-6-10-28-14-18-31/h1-4,25-30H,5-22H2 |
InChIキー |
WPVKOBPYIJPLAE-UHFFFAOYSA-N |
正規SMILES |
C1CNCCN(CCNCCN1)CC2=CC=C(C=C2)CN3CCNCCNCCNCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


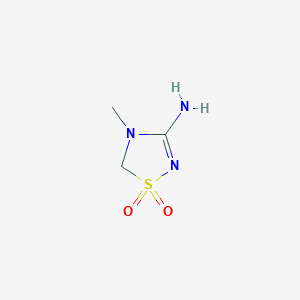
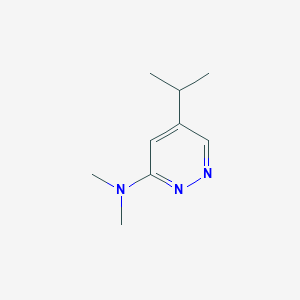
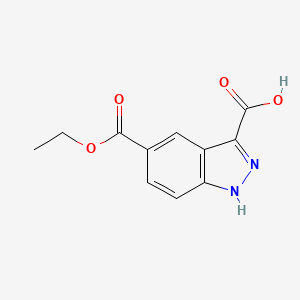


![7-Benzyl-4-(2,4-dichlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13108660.png)
